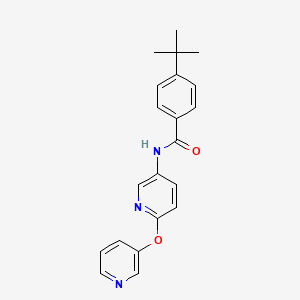
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide
Description
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide (CAS: 1227207-53-5) is a benzamide derivative featuring a 4-tert-butylphenyl group linked via an amide bond to a dipyridyl ether moiety. Its molecular formula is C₂₅H₂₆N₃O₂, with a molecular weight of 400.50 g/mol. The compound’s structure includes:
- A tert-butyl group at the para position of the benzamide ring, enhancing lipophilicity and steric bulk.
- A 6-pyridin-3-yloxy substituent on the pyridine ring, contributing to hydrogen bonding and π-π stacking interactions.
Properties
CAS No. |
125125-11-3 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-8-6-15(7-9-16)20(25)24-17-10-11-19(23-13-17)26-18-5-4-12-22-14-18/h4-14H,1-3H3,(H,24,25) |
InChI Key |
MVTVYHFGARENKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CN=CC=C3 |
solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . The reaction is carried out in an ethanolic solution, where the sulfonyl chloride reacts with the amine to form the desired benzamide compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on PCAF HAT Inhibitory Activity
highlights benzamide derivatives with varying substituents and their PCAF histone acetyltransferase (HAT) inhibition at 100 μM. Key findings include:
| Compound (ID) | Substituents | Inhibition (%) | Key Structural Features |
|---|---|---|---|
| 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (8) | 2-hexanoylamino, 4-carboxyphenyl | 67 | Long acyl chain at 2-position |
| 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) | 2-tetradecanoylamino, 3-carboxyphenyl | 79 | Extended acyl chain, meta-carboxy group |
| Anthranilic acid | Basic 2-aminobenzoic acid scaffold | 34 | Minimal substituents |
Key Observations :
- Acylamino substituents at the 2-position (e.g., hexanoylamino, tetradecanoylamino) significantly enhance inhibitory activity compared to anthranilic acid .
- Carboxyphenyl groups (meta or para) marginally improve activity but are less critical than the acyl chain.
Pharmacological and Forensic Considerations
notes that benzamide derivatives (e.g., amisulpride, tiapride) are neuroleptics with structural similarities complicating forensic differentiation. While the target compound’s pharmacological class remains unconfirmed, its dipyridyl ether group may reduce neuroleptic activity compared to simpler benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


